molecular formula C8H5F2NO B1318769 2,3-Difluoro-4-methoxybenzonitrile CAS No. 256417-12-6

2,3-Difluoro-4-methoxybenzonitrile

Cat. No.: B1318769
CAS No.: 256417-12-6
M. Wt: 169.13 g/mol
InChI Key: WCUIDHSEDJPJKI-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by its high purity and stability, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzonitrile typically involves the reaction of 2,3-difluoroanisole with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2,3-Difluoro-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzonitrile involves its interaction with various molecular targets and pathways. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed process. The presence of fluorine atoms enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxybenzonitrile: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    3,4-Difluorobenzonitrile: Lacks the methoxy group, resulting in different chemical properties and uses.

Uniqueness

2,3-Difluoro-4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. These properties make it particularly useful in selective synthetic transformations and as a versatile intermediate in various chemical processes .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUIDHSEDJPJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590701
Record name 2,3-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256417-12-6
Record name Benzonitrile, 2,3-difluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256417-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256417-12-6
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